![molecular formula C24H26FN5O3S B2494434 5-((3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851809-95-5](/img/structure/B2494434.png)
5-((3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a broader class of triazole derivatives known for their versatile applications in medicinal chemistry due to their wide range of biological activities. These compounds have been extensively studied for their potential as antimicrobial, antifungal, and anti-inflammatory agents, among others. The interest in such derivatives stems from their structural versatility and the ease with which they can be modified to enhance their pharmacological profiles (Bektaş et al., 2010).
Synthesis Analysis
The synthesis of triazole derivatives typically involves the reaction of various ester ethoxycarbonylhydrazones with primary amines. A multi-step process may include the formation of Schiff bases and Mannich base derivatives, leveraging morpholine or methyl piperazine as amine components to achieve the desired triazole core structure. This methodology allows for the introduction of diverse substituents, enabling the synthesis of a wide range of triazole derivatives with varying properties (Bektaş et al., 2010).
Molecular Structure Analysis
The molecular structure of triazole derivatives, including the compound of interest, is characterized by the presence of a triazole ring, which may be further substituted with various functional groups. These modifications significantly influence the compound's electronic configuration, molecular geometry, and intermolecular interactions, impacting its biological activity and pharmacokinetics. Crystal structure analysis often reveals the presence of hydrogen bonding, pi-pi stacking interactions, and other non-covalent interactions that stabilize the compound's structure (Hwang et al., 2006).
Chemical Reactions and Properties
Triazole derivatives undergo a variety of chemical reactions, depending on their specific substituents and the reaction conditions. These may include nucleophilic substitution, cycloaddition, and electrophilic substitution reactions, among others. The chemical properties of these compounds, such as reactivity and stability, are largely determined by the nature of the substituents attached to the triazole ring and the overall molecular structure (Montazeri et al., 2017).
Physical Properties Analysis
The physical properties of triazole derivatives, including solubility, melting point, and crystalline structure, are crucial for their pharmacological applications. These properties are influenced by the compound's molecular structure and the nature of its substituents. For instance, the presence of hydrophobic or hydrophilic groups can significantly affect the compound's solubility in various solvents, which in turn influences its bioavailability (Wujec & Typek, 2023).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards other chemical agents, are key to understanding the compound's behavior in biological systems. These properties are determined by the electronic structure of the molecule, which is influenced by the presence and position of electron-donating or electron-withdrawing groups within the molecule. The chemical properties play a significant role in the compound's mechanism of action, including its interaction with biological targets (Taha, 2008).
Mécanisme D'action
Target of Action
The compound contains a piperazine ring, which is a common feature in many bioactive molecules. Piperazine derivatives often exhibit affinity for various neurotransmitter receptors, including dopamine, serotonin, and adrenergic receptors .
Mode of Action
While the exact interaction of this compound with its targets is unknown, many piperazine derivatives function as agonists or antagonists at their target receptors, modulating the receptor’s activity .
Propriétés
IUPAC Name |
5-[(3,4-dimethoxyphenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN5O3S/c1-15-26-24-30(27-15)23(31)22(34-24)21(16-8-9-19(32-2)20(14-16)33-3)29-12-10-28(11-13-29)18-7-5-4-6-17(18)25/h4-9,14,21,31H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMFTJYCXPQRGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)OC)OC)N4CCN(CC4)C5=CC=CC=C5F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

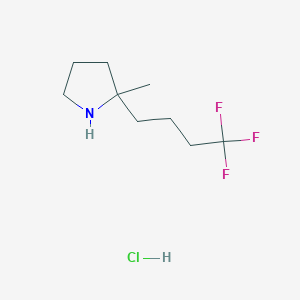
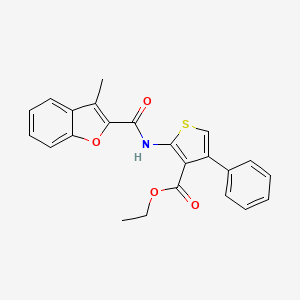
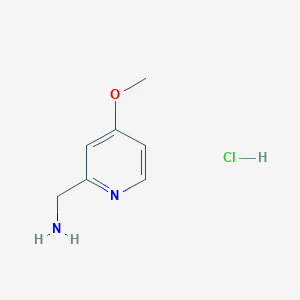
![4-((1-(benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2494359.png)
![N-(4-acetamidophenyl)-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2494360.png)
![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-benzoylbenzamide](/img/structure/B2494362.png)
![N-[5-[4-(Cyclopropanecarbonyl)piperazin-1-yl]pyridin-2-yl]prop-2-enamide](/img/structure/B2494364.png)
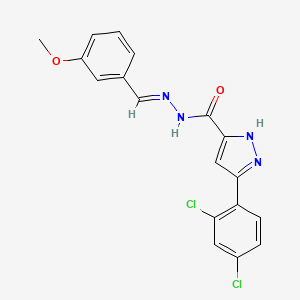
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzamide](/img/structure/B2494368.png)
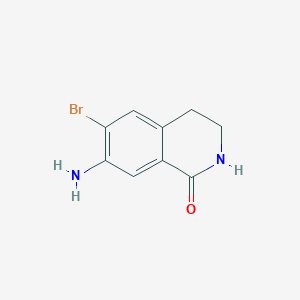
![1-[(2-chlorophenyl)methyl]-3,9-dimethyl-7-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2494371.png)
![3-[(E)-2-oxopentylidene]-2-phenyl-1-isoindolinone](/img/structure/B2494372.png)
![(E)-methyl 2-(3-(thiophen-2-yl)acrylamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2494373.png)
![3-Tert-butyl-5-[(4-fluorosulfonyloxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B2494374.png)